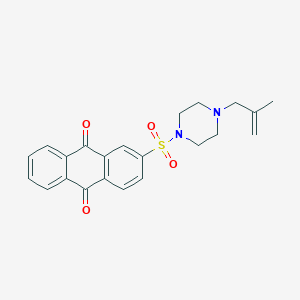
2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione, also known as MSA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MSA is a member of the anthracenedione family and is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Wissenschaftliche Forschungsanwendungen
2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has been extensively studied for its potential use in cancer treatment. Its ability to inhibit topoisomerase II makes it a promising candidate for the development of anticancer drugs. In addition, 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has been shown to have antiviral, antibacterial, and antifungal properties, making it a versatile compound for various scientific applications.
Wirkmechanismus
2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione works by binding to the DNA-topoisomerase II complex, preventing the enzyme from carrying out its normal function of DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has also been shown to induce apoptosis, a programmed cell death mechanism that is important for the elimination of damaged or abnormal cells.
Biochemical and physiological effects:
2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione in lab experiments is its potency as a topoisomerase II inhibitor. This makes it a valuable tool for studying the role of the enzyme in DNA replication and repair. However, 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is also highly reactive and can be toxic to cells at high concentrations. This limits its use in certain experiments and requires careful handling and dosing.
Zukünftige Richtungen
There are several future directions for research on 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione. One area of interest is the development of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione-based anticancer drugs. Several derivatives of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione have been synthesized and tested for their anticancer properties, and further research is needed to determine their efficacy and safety in clinical trials. Another area of interest is the use of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione in the treatment of autoimmune diseases. 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has been shown to modulate the immune system, and further research is needed to determine its potential as a therapeutic agent. Finally, the biochemical and physiological effects of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione need to be further explored to fully understand its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a potent inhibitor of topoisomerase II that has been extensively studied for its potential use in various scientific applications. Its ability to inhibit DNA replication and repair makes it a promising candidate for the development of anticancer drugs, while its anti-inflammatory, antioxidant, and neuroprotective effects make it a versatile compound for other scientific applications. However, its high reactivity and toxicity at high concentrations require careful handling and dosing. Further research is needed to fully understand the potential of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione in various scientific fields.
Synthesemethoden
The synthesis of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves the reaction of anthracene-9,10-dione with piperazine and allyl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione as a yellow solid. The purity of 2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
2-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15(2)14-23-9-11-24(12-10-23)29(27,28)16-7-8-19-20(13-16)22(26)18-6-4-3-5-17(18)21(19)25/h3-8,13H,1,9-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUHJRDIFUIRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-Methylallyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)
![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)
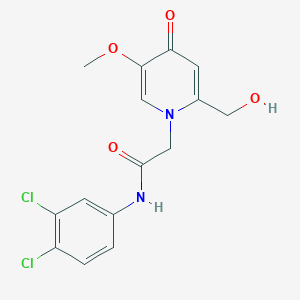
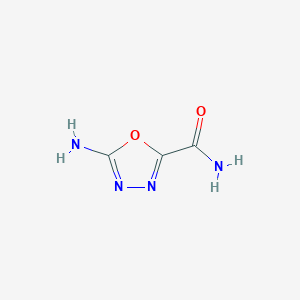

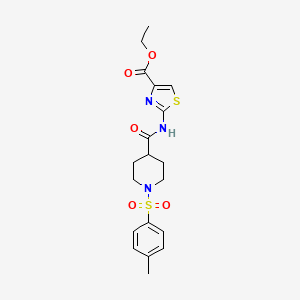

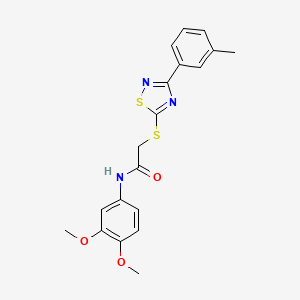
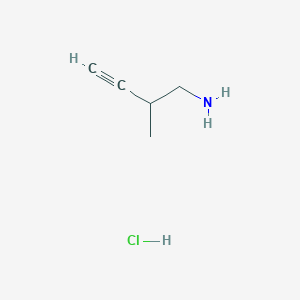
![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)
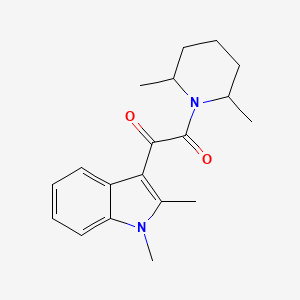
![2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2900132.png)